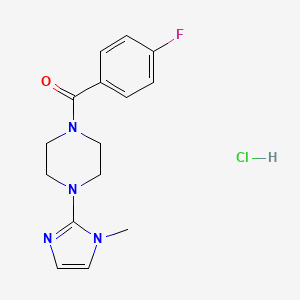

(4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

3-(Difluoromethoxy)phenylisothiocyanate is an aromatic isothiocyanate derivative characterized by a phenyl ring substituted with a difluoromethoxy (–OCF₂) group at the 3-position and a reactive isothiocyanate (–NCS) group. This compound is primarily utilized in organic synthesis as a versatile electrophilic reagent, enabling the formation of thiourea derivatives upon reaction with amines.

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O.ClH/c1-18-7-6-17-15(18)20-10-8-19(9-11-20)14(21)12-2-4-13(16)5-3-12;/h2-7H,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZZWMOYQDXHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the imidazole ring[_{{{CITATION{{{3{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ...](https://link.springer.com/article/10.1134/S1070428023030259). One common synthetic route includes the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-imidazole-2-carboxylic acid to form an intermediate, which is then reacted with piperazine to yield the final product[{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.

Reduction: : The imidazole ring can be reduced to form imidazolyl derivatives.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Fluorophenol derivatives

Reduction: : Imidazolyl derivatives

Substitution: : Piperazine derivatives with various substituents

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activities, such as antimicrobial and antiviral properties, make it a candidate for drug development.

Medicine: : It has shown potential in treating various diseases, including cancer and inflammation.

Industry: : It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The difluoromethoxy group (–OCF₂) in 3-(Difluoromethoxy)phenylisothiocyanate exerts a stronger electron-withdrawing effect than a single fluorine atom, enhancing the electrophilicity of the –NCS group. This may result in faster reaction kinetics in nucleophilic additions compared to 4-Fluorophenyl isothiocyanate .

Toxicity and Handling

- Aromatic isothiocyanates are generally classified as irritants. The presence of fluorine or chlorine substituents may alter toxicity profiles. For example, compounds like hydrofluoric acid (related to –OCF₂ groups) require stringent safety protocols due to high acute toxicity, as noted in handling guidelines for moderate-to-high toxicity substances .

Research Findings and Limitations

- Synthetic Utility: Fluorinated isothiocyanates are increasingly used in medicinal chemistry for their metabolic stability and bioavailability. The –OCF₂ group in 3-(Difluoromethoxy)phenylisothiocyanate may improve drug-like properties compared to non-fluorinated analogs .

- Data Gaps: Limited experimental data (e.g., spectral or thermodynamic properties) for the target compound necessitate extrapolation from structural analogs. Further studies are required to validate reactivity and toxicity assumptions.

Biological Activity

The compound (4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C15H19FN4

- Molecular Weight : 274.34 g/mol

- CAS Number : 1017458-52-4

The compound features a piperazine ring substituted with a 1-methyl-1H-imidazole moiety and a fluorophenyl group, which are known to enhance biological activity through their interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of both the imidazole and piperazine moieties plays a crucial role in mediating these interactions.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

- Kinase Inhibition : The compound may act as a kinase inhibitor, which is critical in regulating various cellular processes. Studies have shown that related compounds inhibit kinases such as FLT3, implicated in leukemia treatment .

- Neurotransmitter Receptor Binding : Binding assays have demonstrated that the compound interacts with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders .

Cytotoxicity Studies

Cellular assays have been conducted to evaluate the compound's effects on cell viability, proliferation, and apoptosis across different cell lines. The results indicate that the compound exhibits cytotoxic effects, which could be beneficial in cancer therapy.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

- Kinase Inhibition Study : A study published in the Journal of Medicinal Chemistry reported moderate inhibitory activity against FLT3 by structurally similar compounds, indicating potential for development as kinase inhibitors for cancer treatment .

- Receptor Binding Affinity : Research has shown that derivatives of piperazine compounds bind selectively to cannabinoid receptors, demonstrating their potential as therapeutic agents with fewer side effects compared to existing drugs .

- Cytotoxicity Analysis : In vitro studies assessing cytotoxicity revealed that certain analogs exhibited IC50 values indicating effective inhibition of cancer cell lines, highlighting their potential as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(2-methylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | Similar piperazine and phenyl structure | Antidepressant |

| 4-(2-(4-fluorophenyl)-1H-imidazol-2-yl)piperidine | Imidazole-piperidine hybrid | Anticancer |

| (E)-N-(1-pyridin-2-ylmethyl)-N-(3-methylbenzyl)acetamide | Contains benzene and nitrogen heterocycles | Antimicrobial |

The unique combination of functional groups in this compound may enhance selectivity and potency against specific biological targets compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.